molecular formula C19H18ClNO3 B15003520 ethyl 1-(3-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-(3-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15003520
M. Wt: 343.8 g/mol
InChI Key: AKNUODUFGGJOHH-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chlorophenyl group, a methoxy group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The 3-chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid derivative of the indole reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for Fischer indole synthesis and employing high-throughput screening for catalyst optimization in the Suzuki-Miyaura coupling reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 1-(3-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The chlorophenyl and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The ester group can undergo hydrolysis, releasing the active indole derivative.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate
  • Ethyl 1-(3-bromophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate
  • Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Uniqueness

Ethyl 1-(3-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate is unique due to the specific positioning of the chlorophenyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that can be exploited in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

ethyl 1-(3-chlorophenyl)-5-methoxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C19H18ClNO3/c1-4-24-19(22)18-12(2)21(14-7-5-6-13(20)10-14)17-9-8-15(23-3)11-16(17)18/h5-11H,4H2,1-3H3

InChI Key

AKNUODUFGGJOHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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